molecular formula C13H19ClN2O2 B14907410 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide

Cat. No.: B14907410
M. Wt: 270.75 g/mol
InChI Key: NHSFWLWUEWXSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide is a chemical compound with a molecular formula of C15H20ClNO2. This compound is known for its unique structure, which includes a chloro, methoxy, and methyl group attached to a phenyl ring, and an isopropylacetamide group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide involves several steps. One common method includes the reaction of 4-chloro-2-methoxy-5-methylaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide can be compared with other similar compounds, such as:

    2-((4-Chloro-2-methoxy-5-methylphenyl)amino)methylphenol: This compound has a similar structure but lacks the isopropylacetamide group.

    2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-(diphenylmethyl)-2-oxoethanaminium: This compound has a diphenylmethyl group instead of an isopropyl group.

    2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-(2,3-dimethoxybenzyl)-N-methyl-2-oxoethanaminium: This compound has additional methoxy groups and a different amide structure.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(4-chloro-2-methoxy-5-methylanilino)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H19ClN2O2/c1-8(2)16-13(17)7-15-11-5-9(3)10(14)6-12(11)18-4/h5-6,8,15H,7H2,1-4H3,(H,16,17)

InChI Key

NHSFWLWUEWXSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NCC(=O)NC(C)C

Origin of Product

United States

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